8-Fluoro-1-methylisoquinolin-3-amine
Description
Kinase Inhibition Profile
In vitro kinase assays are fundamental to determining the inhibitory activity of a compound against a panel of specific kinases. These assays typically measure the ability of the compound to block the phosphorylation of a substrate by a kinase. The results are often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
While experimental data for 8-Fluoro-1-methylisoquinolin-3-amine is not available, related isoquinoline (B145761) derivatives have demonstrated potent inhibitory activity against a range of kinases. For instance, various substituted isoquinolines have been shown to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR), HER2, and Aurora Kinases, which are crucial targets in cancer therapy. The selectivity of these compounds across the kinome is a critical aspect of their development, as off-target effects can lead to toxicity.
Table 1: Illustrative Kinase Inhibition Profile for Isoquinoline Derivatives
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase A | 50 | Biochemical Assay |
| Kinase B | 200 | Cell-based Assay |
| Kinase C | >1000 | Biochemical Assay |
| Kinase D | 85 | Biochemical Assay |
Note: This table is for illustrative purposes to demonstrate typical data obtained from in vitro kinase assays for isoquinoline derivatives and does not represent actual experimental data for this compound.
Target Engagement and Binding Studies
Understanding how a compound physically interacts with its target protein is crucial for rational drug design. Techniques such as X-ray crystallography and computational modeling are employed to elucidate the binding mode of inhibitors within the active site of a kinase.
Molecular docking studies are computational methods used to predict the preferred orientation of a ligand when bound to a receptor. For compounds like this compound, these simulations can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. These models often predict that the isoquinoline core will occupy the adenine-binding region of the ATP pocket, with the substituents forming specific interactions with surrounding amino acid residues.
Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site (Based on Molecular Modeling)
| Interacting Residue | Interaction Type | Distance (Å) |
| Hinge Region Amino Acid | Hydrogen Bond with Amine Group | 2.1 |
| Gatekeeper Residue | Hydrophobic Interaction with Methyl Group | 3.5 |
| Catalytic Loop Residue | Pi-Stacking with Isoquinoline Ring | 4.0 |
| Solvent-Exposed Region | Hydrogen Bond with Fluoro Group | 2.8 |
Note: This table presents hypothetical data from a molecular docking simulation to illustrate the potential binding mode of this compound and is not based on experimental data.
Further experimental validation of target engagement in a cellular context can be achieved through techniques like the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a target protein upon ligand binding, providing evidence of direct interaction within intact cells.
Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
8-fluoro-1-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-10-7(5-9(12)13-6)3-2-4-8(10)11/h2-5H,1H3,(H2,12,13) |
InChI Key |
JRLAZVNJRFSDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=N1)N)C=CC=C2F |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations and Molecular Design Principles
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) would be a primary method for the analysis of this compound. nih.gov
Stationary Phase : A reversed-phase C18 or C8 column would be suitable, separating the compound based on its hydrophobicity.
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. Gradient elution would likely be necessary for separating it from impurities or other components in a complex matrix.
Detection : A Diode Array Detector (DAD) or UV detector would be effective, as the isoquinoline (B145761) ring system is strongly UV-active. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used as the detector. nih.gov
Gas Chromatography (GC) could also be employed, particularly for purity assessment and analysis of volatile precursors. researchgate.net
Stationary Phase : A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) would be a good starting point.
Detection : A Flame Ionization Detector (FID) would provide a robust quantitative response. For structural confirmation, a mass spectrometer (GC-MS) would be the detector of choice. nih.gov Derivatization of the amino group might be necessary to improve its thermal stability and chromatographic peak shape.
Method Validation
Any quantitative method developed would require rigorous validation according to international guidelines (e.g., ICH). Key validation parameters would include: nih.gov
Specificity : Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity : Demonstrating a proportional relationship between the detector response and the analyte concentration over a defined range.
Accuracy : The closeness of the test results obtained by the method to the true value.
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Sample Preparation
For the analysis of 8-Fluoro-1-methylisoquinolin-3-amine in complex matrices (e.g., biological fluids or environmental samples), a sample preparation step is crucial to remove interferences and concentrate the analyte. Solid-Phase Extraction (SPE) would be a highly effective technique. A mixed-mode cation exchange SPE cartridge could be used to retain the basic amine functionality, allowing for efficient cleanup. nih.gov
Computational and Theoretical Studies of 8 Fluoro 1 Methylisoquinolin 3 Amine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic landscape of a molecule. These calculations can predict a wide range of properties, from the distribution of electron density to the energies of molecular orbitals.
Electronic Structure and Reactivity: DFT calculations can be employed to determine the optimized geometry of 8-Fluoro-1-methylisoquinolin-3-amine, providing precise bond lengths and angles. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the isoquinoline (B145761) ring and the amine group are expected to be electron-rich, representing potential sites for electrophilic attack or hydrogen bonding. Conversely, the regions near the fluorine atom and the aromatic protons are likely to be electron-deficient.
Spectroscopic Property Prediction: Quantum chemical methods can also predict spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. Theoretical IR spectra can help in the assignment of vibrational modes observed in experimental spectra. Similarly, calculated NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives. Predicted UV-Visible absorption maxima can provide insights into the electronic transitions within the molecule, which is particularly useful for understanding its photophysical properties.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Suggests good chemical stability. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide detailed information about a single, optimized molecular structure, molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment.
Conformational Analysis: MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. The rotation around the bond connecting the methyl group to the isoquinoline ring, for instance, can be studied to understand its preferred orientation and the energetic cost of rotation. This information is crucial for understanding how the molecule might interact with a biological target.
Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solute-solvent interactions. By simulating this compound in an aqueous environment, for example, one can study the formation of hydrogen bonds between the molecule and water, the structure of the solvation shell, and the impact of the solvent on the molecule's conformation. These simulations are essential for predicting properties such as solubility and for understanding the thermodynamics of binding to a target protein. nih.gov
Advanced Molecular Docking and Virtual Screening for Target Prediction and Hit Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.
Target Prediction and Hit Identification: Molecular docking simulations can be used to screen large libraries of compounds against a specific protein target to identify potential "hits" that are likely to bind to the target and modulate its activity. researchgate.netmdpi.com For this compound, docking studies could be performed against a variety of protein targets known to be involved in disease pathways, such as kinases or topoisomerases. nih.gov The docking score, which estimates the binding affinity, along with an analysis of the binding pose, can help prioritize the molecule for further experimental testing. The interactions observed in the docked pose, such as hydrogen bonds and hydrophobic interactions, provide a structural basis for the molecule's potential biological activity.
Virtual Screening: In a virtual screening campaign, this compound could be docked into the active site of a panel of therapeutically relevant proteins. The results of such a screening could suggest potential biological targets for the molecule, thereby guiding the design of focused biological assays. For instance, the structural similarity of the isoquinoline scaffold to other known enzyme inhibitors might suggest prioritizing certain classes of enzymes in a virtual screening effort.
Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target
| Parameter | Value | Interpretation |
| Docking Score | -8.5 kcal/mol | Suggests a strong binding affinity to the kinase active site. |
| Hydrogen Bonds | 2 | Formed between the amine group and the protein backbone. |
| Hydrophobic Interactions | 4 | Involving the isoquinoline ring and hydrophobic residues in the binding pocket. |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Cheminformatics and Machine Learning Applications for Predictive Modeling of Chemical Behavior
Cheminformatics and machine learning are increasingly being used to build predictive models for a wide range of chemical and biological properties. These approaches leverage existing data to train algorithms that can then make predictions for new, untested molecules.
Predictive Modeling: By compiling a dataset of molecules with known properties (e.g., activity against a particular target, solubility, toxicity), a machine learning model can be trained to recognize the relationship between molecular structure and the property of interest. For this compound, molecular descriptors (numerical representations of its chemical structure) can be calculated and fed into a trained model to predict its likely biological activity or other properties. This can be a rapid and cost-effective way to assess the potential of a new compound.
Applications: Machine learning models can be developed to predict various endpoints, including bioactivity, physicochemical properties, and potential off-target effects. For example, a model trained on a large dataset of kinase inhibitors could be used to predict the likelihood that this compound is also a kinase inhibitor. These predictive models can help to prioritize compounds for synthesis and testing, and to flag potential liabilities early in the drug discovery process.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters
The success of a drug is not only dependent on its ability to bind to its target but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become a standard practice in drug discovery to assess the drug-like properties of a compound. nih.gov
ADME Parameter Prediction: A variety of computational models are available to predict key ADME parameters. These models are typically based on a combination of physicochemical property calculations and machine learning algorithms trained on experimental data. nih.gov For this compound, these models can predict properties such as:
Absorption: Gastrointestinal absorption and blood-brain barrier permeability can be predicted based on molecular properties like lipophilicity (logP) and polar surface area (PSA).
Distribution: Predictions can be made about the extent to which the compound will bind to plasma proteins, which can affect its availability to reach the target tissue. nih.gov
Metabolism: Models can identify potential sites of metabolism on the molecule, predicting which parts of the structure are most likely to be modified by metabolic enzymes like cytochrome P450s.
Excretion: Predictions related to how the compound is likely to be eliminated from the body can be made.
Table 3: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Value/Classification | Implication |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects. |
| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins. nih.gov |
| Cytochrome P450 Inhibition | Low | Low potential for drug-drug interactions via this mechanism. |
Note: The data in this table are illustrative and based on typical predictions for drug-like molecules. Actual values would need to be determined by specific in silico models.
Note: This Section Focuses on Advanced Research Level Analytical Techniques Beyond Basic Identification.
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, providing fundamental information about connectivity, molecular formula, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR, e.g., COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 8-Fluoro-1-methylisoquinolin-3-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.
¹H NMR: The proton NMR spectrum would provide initial information on the number and environment of hydrogen atoms. Key expected signals include a singlet for the C1-methyl group, a broad singlet for the C3-amine protons, and distinct aromatic signals for the five protons on the isoquinoline (B145761) core. The coupling of the fluorine atom at C8 with protons at C7 (ortho-coupling, ³JHF) and C6 (meta-coupling, ⁴JHF) would be particularly diagnostic.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Nine distinct signals are expected for the aromatic/vinylic carbons of the isoquinoline ring, plus one signal for the methyl carbon. The carbon atoms bonded to the electronegative fluorine (C8) and nitrogen atoms (C1, C3, and the ring nitrogen) would exhibit characteristic chemical shifts. The C8 signal would also show a large one-bond carbon-fluorine coupling (¹JCF).
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique. nih.gov It would show a single resonance for the fluorine atom at the C8 position. The chemical shift of this signal is indicative of the electronic environment of the fluoroaromatic system. nih.gov Furthermore, observing correlations in 2D experiments from this fluorine signal to specific protons and carbons provides definitive proof of its location.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY would establish proton-proton couplings, helping to trace the connectivity of the protons on the benzene (B151609) ring portion (H5, H6, H7).
HSQC would correlate each proton signal with its directly attached carbon atom.
Table 1: Illustrative NMR Data for this compound (Note: This table presents expected, not experimentally verified, data for illustrative purposes.)
| Analysis | Expected Chemical Shift (δ, ppm) | Key Correlations / Multiplicity |
| ¹H NMR | ~2.6 (s, 3H) | C1-CH₃ |
| ~5.5 (br s, 2H) | C3-NH₂ | |
| ~6.8 (s, 1H) | H4 | |
| ~7.0-7.6 (m, 3H) | H5, H6, H7 | |
| ¹³C NMR | ~20 | C1-CH₃ |
| ~100-160 (9 signals) | Isoquinoline ring carbons | |
| (Signal for C8 shows large ¹JCF coupling) | ||
| ¹⁹F NMR | ~ -110 to -130 | Signal shows coupling to H7 (³JHF) |
High-Resolution Mass Spectrometry (HRMS, LC-MS/MS, GC-MS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₉H₇FN₂), HRMS would verify the molecular weight with high precision (typically to within 5 ppm), distinguishing it from other compounds with the same nominal mass.
When coupled with chromatographic separation (LC-MS/MS or GC-MS), this technique also provides structural information through controlled fragmentation. In a tandem mass spectrometry (MS/MS) experiment, the molecular ion ([M+H]⁺) is selected and fragmented to produce a characteristic pattern. Likely fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃) or the neutral loss of hydrogen cyanide (HCN), which is typical for nitrogen-containing heterocyclic compounds.
Table 2: Predicted HRMS and Fragmentation Data for this compound
| Ion | Formula | Theoretical m/z (Monoisotopic) | Description |
| [M+H]⁺ | C₉H₈FN₂⁺ | 163.0666 | Protonated molecular ion |
| [M-CH₃]⁺ | C₈H₅FN₂⁺ | 148.0431 | Loss of methyl radical from parent ion |
| [M+H-HCN]⁺ | C₈H₇F⁺ | 136.0526 | Loss of hydrogen cyanide from protonated parent |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and confirm the presence of key functional groups.
N-H Vibrations: The primary amine group would exhibit characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum.
C-H Vibrations: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.
C=N and C=C Vibrations: The double bonds within the isoquinoline ring system would produce a series of sharp absorption bands in the 1500-1650 cm⁻¹ region.
C-F Vibration: A strong absorption band characteristic of the C-F bond in an aromatic system is expected in the 1200-1280 cm⁻¹ region.
Table 3: Expected Characteristic Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | Aryl | 3050 - 3150 |
| Aliphatic C-H Stretch | Methyl | 2850 - 2960 |
| C=N / C=C Stretch | Isoquinoline Ring | 1500 - 1650 |
| C-F Stretch | Fluoroaromatic | 1200 - 1280 |
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The conjugated π-system of the isoquinoline ring is a strong chromophore, leading to characteristic absorption bands, typically in the 250-400 nm range. These absorptions correspond to π → π* transitions. The precise positions of the absorption maxima (λ_max) and their intensities (molar absorptivity, ε) are sensitive to the substitution pattern and solvent. This technique is also widely used for the quantitative determination of the compound's concentration in solution using the Beer-Lambert law.
Table 4: Hypothetical UV-Visible Absorption Data for this compound in Methanol (B129727)
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| ~280 | ~9,000 | π → π |
| ~350 | ~5,500 | π → π |
Fluorescence Spectroscopy for Photophysical Property Characterization
Many aminoquinoline derivatives are known to be fluorescent. It is highly probable that this compound exhibits fluorescence due to its extended conjugated system and the presence of an electron-donating amine group. Fluorescence spectroscopy would be used to determine its key photophysical properties, including the optimal excitation and emission wavelengths, the fluorescence quantum yield (a measure of emission efficiency), and the fluorescence lifetime. These properties are valuable for potential applications in materials science or as a fluorescent probe.
Table 5: Hypothetical Fluorescence Data for this compound
| Parameter | Hypothetical Value | Description |
| Excitation λ_max | 350 nm | Wavelength of maximum light absorption to induce fluorescence |
| Emission λ_max | 450 nm | Wavelength of maximum fluorescence emission |
| Quantum Yield (Φ_F) | 0.35 | Efficiency of the fluorescence process |
Advanced Chromatographic Separation Techniques
Chromatography is paramount for separating the target compound from reaction impurities, starting materials, and byproducts, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC), particularly using a reverse-phase column (e.g., C18), would be the primary method for purity analysis. The compound would be dissolved in a suitable solvent and eluted with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector set to one of the compound's absorption maxima would monitor the eluent, producing a chromatogram where the area of the main peak corresponds to its purity.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), could also be used if the compound is sufficiently volatile and thermally stable. This provides separation based on boiling point and polarity, along with mass data for peak identification.
Table 6: Illustrative HPLC Purity Analysis Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Retention Time | 4-8 minutes (dependent on exact gradient) |
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Given the compound's aromatic structure and fluorine substitution, reversed-phase HPLC is the most common approach. nih.govnih.gov
Detectors:
UV-Vis and Photodiode Array (PDA): The isoquinoline core possesses strong chromophores, making it readily detectable by UV-Vis spectroscopy. A PDA detector is particularly useful as it provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment by checking for co-eluting impurities. nih.govnih.gov The presence of the fluorinated aromatic system allows for sensitive detection. chromatographyonline.com
Fluorescence Detector: Many isoquinoline derivatives are known to be fluorescent. mdpi.com Specifically, 8-aminoquinoline (B160924) derivatives can act as fluorophores, a property that is often exploited for sensitive detection in complex biological matrices. nih.gov A fluorescence detector would offer enhanced sensitivity and selectivity for this compound, especially at low concentrations.
Evaporative Light Scattering Detector (ELSD): For derivatives or impurities that lack a strong chromophore, an ELSD can be employed. This detector is a quasi-universal detector that responds to any analyte that is less volatile than the mobile phase.
A typical HPLC method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier such as acetonitrile or methanol. phenomenex.com
Illustrative HPLC Parameters:
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection (PDA) | 220-400 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Due to its relatively high molecular weight and low volatility, this compound is not directly suitable for Gas Chromatography (GC) analysis. However, GC can be employed following a derivatization step to convert the amine group into a more volatile and thermally stable functional group. Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents.
Alternatively, headspace GC-MS is a technique used for analyzing volatile amines in various samples. nih.gov For a compound like this compound, this would require a derivatization step to increase its volatility, allowing for separation on a specialized column designed for amines. nih.gov This approach, while less direct than HPLC, can be valuable for specific applications, such as detecting trace amounts of volatile impurities or degradation products.
Capillary Electrophoresis (CE) for High-Resolution Separations and Purity Assessment
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC, providing exceptionally high-resolution separations. nih.gov For this compound, which is a basic compound and will be protonated at acidic pH, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov
This technique is particularly powerful for impurity profiling, capable of separating closely related structural isomers and impurities that may be difficult to resolve by HPLC. nih.gov The use of additives like cyclodextrins in the background electrolyte can further enhance selectivity, especially for resolving chiral impurities if applicable. nih.gov CE is recognized by regulatory agencies as a valid method for assessing the purity of active pharmaceutical ingredients. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separations
While this compound itself is an achiral molecule, Supercritical Fluid Chromatography (SFC) is a leading technique for the chiral separation of related isoquinoline compounds, particularly their tetrahydroisoquinoline analogues which are common in medicinal chemistry. researchgate.netafmps.be SFC has gained prominence in the pharmaceutical industry for its speed, efficiency, and reduced environmental impact compared to normal-phase HPLC. afmps.be
The method typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of a polar solvent like methanol or ethanol. chromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). europeanpharmaceuticalreview.com The use of acidic or basic additives in the modifier can significantly improve peak shape and enantioseparation. chromatographyonline.com Therefore, if a synthetic route to this compound involved a chiral precursor or resulted in chiral byproducts, SFC would be the method of choice for their separation and analysis. researchgate.neteuropeanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous confirmation of its molecular structure.
The analysis provides exact data on bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the isoquinoline ring. researchgate.net It also reveals information about the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and potential π–π stacking of the aromatic rings. This information is crucial for understanding its physical properties and for computational modeling studies. The molecular structure of similar heterocyclic compounds has been unequivocally confirmed by crystallographic analysis. researchgate.netacs.org
Illustrative Crystallographic Data Table:
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C9H7FN2 |
| Formula Weight | 162.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 12.3, 7.9 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 805 |
| Z (molecules/unit cell) | 4 |
Microcalorimetry (e.g., Isothermal Titration Calorimetry (ITC)) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions in solution. nih.govspringernature.com It is employed to quantify the binding of a small molecule ligand, such as this compound, to a larger macromolecule, typically a protein or nucleic acid. nih.gov
In a single ITC experiment, the binding affinity (expressed as the dissociation constant, Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH) are determined. researchgate.net From these parameters, the change in Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated. utwente.nl This complete thermodynamic profile provides deep insight into the molecular forces driving the binding event, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov Such information is invaluable in drug discovery for understanding structure-activity relationships and for the rational design of more potent and selective compounds. nih.gov
Illustrative Thermodynamic Binding Parameters:
| Parameter | Illustrative Value | Description |
|---|---|---|
| Binding Affinity (Kd) | 500 nM | Concentration for 50% target occupancy |
| Stoichiometry (n) | 1.05 | Molar ratio of ligand to target |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | Heat released or absorbed upon binding |
| Entropy Term (TΔS) | -0.2 kcal/mol | Change in disorder of the system |
| Gibbs Free Energy (ΔG) | -8.7 kcal/mol | Overall binding energy |
Conclusion and Future Perspectives in Chemical Research
Synthesis and Reactivity: Key Advances and Remaining Challenges
The synthesis of 8-Fluoro-1-methylisoquinolin-3-amine presents a multi-step challenge, often approached by constructing the isoquinoline (B145761) core followed by the introduction of the fluorine and amine functionalities, or by building the molecule from a pre-fluorinated precursor.
Key Advances in Synthesis:
Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide foundational routes to the isoquinoline scaffold. organic-chemistry.orgthermofisher.comwikipedia.orgwikipedia.orgorganicreactions.orgwikipedia.orgjk-sci.comresearchgate.netquimicaorganica.orgaalto.fi The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. organic-chemistry.orgwikipedia.orgnrochemistry.comslideshare.net For the synthesis of a 1-methylisoquinoline (B155361) derivative, this would typically start from a substituted phenethylamine. The Pictet-Spengler reaction offers another pathway, condensing a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized. wikipedia.orgjk-sci.comaalto.fiarkat-usa.orgyoutube.com The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and aminoacetaldehyde dialkyl acetals. thermofisher.comwikipedia.orgorganicreactions.orgresearchgate.netquimicaorganica.org
More contemporary methods are continually being developed to improve efficiency and substrate scope. Copper-catalyzed domino four-component coupling and cyclization reactions have been shown to be effective for producing 3-(aminomethyl)isoquinolines. nih.govsigmaaldrich.com Rhodium(III)-catalyzed C–H/N–H bond functionalization of N-aryl amidines with cyclic 2-diazo-1,3-diketones is another advanced strategy for synthesizing 1-aminoisoquinoline (B73089) derivatives. acs.org
A significant advance in the synthesis of related fluorinated isoquinolines is the use of a directed ortho-lithiation reaction to produce 8-fluoro-3,4-dihydroisoquinoline, a versatile intermediate. nih.gov
Remaining Challenges:
Despite these advances, the regioselective introduction of the fluorine atom at the C-8 position remains a significant hurdle. The synthesis of many fluorinated heterocycles often requires harsh conditions and can suffer from low yields and the formation of isomeric byproducts. The direct fluorination of the isoquinoline core is often challenging due to the deactivating effect of the nitrogen atom on the benzene (B151609) ring towards electrophilic attack.
Furthermore, the synthesis of 3-aminoisoquinolines can be complex. While methods for their preparation exist, they may not be readily compatible with the presence of a fluorine substituent and a methyl group at the desired positions. acs.org The development of a convergent and high-yielding synthesis for this compound is a key challenge that needs to be addressed to enable more extensive research into its properties and potential applications.
Molecular Understanding: Bridging Structure to Functional Behavior
The interplay between the fluorine atom, the amine group, and the methyl group on the isoquinoline scaffold is expected to significantly influence the molecule's electronic properties, reactivity, and intermolecular interactions.
The fluorine atom at the C-8 position is a strong electron-withdrawing group, which will have a profound effect on the electron density distribution within the aromatic system. This will influence the acidity of the amine proton and the basicity of the isoquinoline nitrogen. The methyl group at C-1, being an electron-donating group, will partially counteract the effect of the fluorine atom.
The amine group at C-3 is a key functional handle for further derivatization and can participate in hydrogen bonding, which is crucial for potential biological activity or for the self-assembly of materials. The relative positioning of these three distinct functional groups creates a unique electronic and steric environment that is ripe for exploration.
Identification of Knowledge Gaps and Unexplored Chemical Space for this compound
Key Knowledge Gaps:
Optimized Synthesis: A robust and scalable synthetic route to this compound is currently lacking.
Detailed Reactivity Profile: The reactivity of this compound has not been systematically studied. This includes its susceptibility to electrophilic and nucleophilic aromatic substitution, the reactivity of the amine group in various transformations, and the influence of the fluorine atom on these reactions.
Physicochemical Properties: Detailed experimental data on its physical and chemical properties, such as pKa, solubility, and crystal structure, are not available.
Spectroscopic Characterization: Comprehensive spectroscopic data (NMR, IR, MS, etc.) are needed for unambiguous identification and to understand its electronic structure.
Biological Activity: The biological profile of this compound is completely unexplored.
Unexplored Chemical Space:
The unique combination of a fluorinated isoquinoline core with an amino and a methyl group opens up a vast unexplored chemical space. Derivatization of the amino group could lead to a wide array of amides, sulfonamides, and ureas, each with potentially unique biological activities. The isoquinoline nitrogen can be quaternized to form salts with different anions, which could modulate their physical properties. Furthermore, the aromatic core could potentially undergo further functionalization, although the directing effects of the existing substituents would need to be carefully considered.
Emerging Methodologies and Technologies for Future Research Directions
Future research on this compound will undoubtedly benefit from the adoption of emerging synthetic and analytical technologies.
Emerging Synthetic Methodologies:
Photoredox Catalysis: This powerful technique allows for the generation of radical intermediates under mild conditions, enabling novel C-H functionalizations and cross-coupling reactions that might be difficult to achieve with traditional methods. researchgate.netresearchgate.netacs.orgacs.org The application of photoredox catalysis could provide new routes for the synthesis and derivatization of fluorinated isoquinolines.
Catalytic Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the construction of complex molecules. capes.gov.brrsc.orgnih.govnih.gov These methods could be employed for the late-stage functionalization of the isoquinoline core or for the introduction of the amine group.
Broader Implications for the Design and Synthesis of Advanced Fluorinated Heterocyclic Systems
The study of this compound serves as a case study for the broader challenges and opportunities in the field of fluorinated heterocyclic chemistry. The insights gained from the synthesis and reactivity studies of this molecule can be applied to the design and preparation of other complex fluorinated heterocycles.
The strategic placement of fluorine atoms in drug candidates can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic properties. Therefore, the development of efficient methods for the synthesis of specifically fluorinated building blocks like this compound is of paramount importance for medicinal chemistry.
In the realm of materials science, fluorinated aromatic compounds are known for their unique electronic and photophysical properties. The incorporation of a fluorinated isoquinoline moiety into larger conjugated systems could lead to the development of new materials for organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
